molecular formula C18H20O4 B1210783 1,2,3-Trimethoxy-5-[2-(4-methoxyphenyl)ethenyl]benzene

1,2,3-Trimethoxy-5-[2-(4-methoxyphenyl)ethenyl]benzene

Cat. No.: B1210783
M. Wt: 300.3 g/mol
InChI Key: GGFQQRXTLIJXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,4’,5-Tetramethoxystilbene is a synthetic compound that belongs to the stilbene family. It is a methylated derivative of resveratrol, a naturally occurring polyphenol found in various plants. This compound has gained significant attention due to its potent biological activities, particularly its anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4’,5-Tetramethoxystilbene typically involves the Perkin reaction, which is a condensation reaction between an aromatic aldehyde and an acid anhydride in the presence of a base. The starting materials for this synthesis are usually 3,4,5-trimethoxybenzaldehyde and 4-methoxybenzyl bromide. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene .

Industrial Production Methods

Industrial production of 3,4,4’,5-Tetramethoxystilbene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4,4’,5-Tetramethoxystilbene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4,4’,5-Tetramethoxystilbene involves multiple molecular targets and pathways:

Comparison with Similar Compounds

3,4,4’,5-Tetramethoxystilbene is often compared with other stilbene derivatives such as:

Properties

IUPAC Name

1,2,3-trimethoxy-5-[2-(4-methoxyphenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-19-15-9-7-13(8-10-15)5-6-14-11-16(20-2)18(22-4)17(12-14)21-3/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFQQRXTLIJXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201341726
Record name 3,4,5,4'-Tetramethoxystilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201341726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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